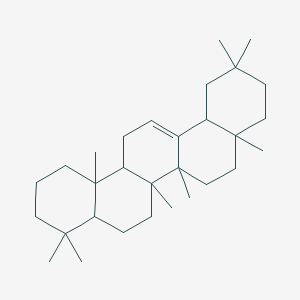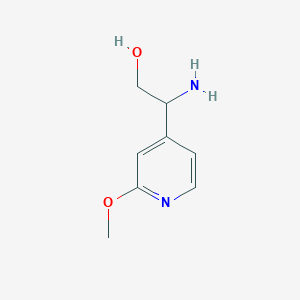
Paroxetine HCl HeMihydrate IMpurity B HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paroxetine hydrochloride hemihydrate impurity B hydrochloride is a chemical compound related to paroxetine, a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. Paroxetine hydrochloride hemihydrate impurity B hydrochloride is one of the impurities that can be found during the synthesis or degradation of paroxetine hydrochloride hemihydrate .
Méthodes De Préparation
The preparation of paroxetine hydrochloride hemihydrate impurity B hydrochloride involves several synthetic routes and reaction conditions. The synthesis of paroxetine itself starts with the coupling of arecoline and 1-bromo-4-fluorobenzene to form the racemic core structure. This process involves the use of metal alkoxides, which can lead to defluorination and the formation of various impurities . The industrial production of paroxetine hydrochloride hemihydrate impurity B hydrochloride typically involves the use of specific reagents and conditions to isolate and purify the impurity from the main product .
Analyse Des Réactions Chimiques
Paroxetine hydrochloride hemihydrate impurity B hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, hydrogen peroxide, and metal alkoxides . The major products formed from these reactions can include various degradation products and other impurities, which are typically identified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Applications De Recherche Scientifique
Paroxetine hydrochloride hemihydrate impurity B hydrochloride has several scientific research applications. In chemistry, it is used to study the synthesis and degradation pathways of paroxetine and its related compounds. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of paroxetine, as well as its potential side effects and interactions with other drugs . In industry, it is used to ensure the quality and purity of paroxetine hydrochloride hemihydrate by identifying and quantifying impurities .
Mécanisme D'action
The mechanism of action of paroxetine hydrochloride hemihydrate impurity B hydrochloride is related to its parent compound, paroxetine. Paroxetine works by inhibiting the reuptake of serotonin, a neurotransmitter, in the brain. This increases the levels of serotonin in the synaptic cleft, which helps to alleviate symptoms of depression and anxiety . The molecular targets of paroxetine include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into the presynaptic neuron .
Comparaison Avec Des Composés Similaires
Paroxetine hydrochloride hemihydrate impurity B hydrochloride can be compared with other similar compounds, such as paroxetine hydrochloride anhydrous, paroxetine maleate, and paroxetine mesylate . These compounds share similar chemical structures and pharmacological properties but differ in their physical forms and solubility. Paroxetine hydrochloride hemihydrate impurity B hydrochloride is unique in that it is specifically an impurity formed during the synthesis or degradation of paroxetine hydrochloride hemihydrate .
Similar compounds include:
- Paroxetine hydrochloride anhydrous
- Paroxetine maleate
- Paroxetine mesylate
- Paroxetine hydrochloride hemihydrate impurity A
- Paroxetine hydrochloride hemihydrate impurity C
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C20H23NO4/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18,21H,8-9,11-13H2,1H3 |
Clé InChI |
QAQIPFPQZRXDMA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12103920.png)




![4-(14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl)pentyl acetate](/img/structure/B12103956.png)

